molecular formula C18H18N2O3 B8429914 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-3-methyl-aniline

4-[(6,7-Dimethoxy-4-quinolyl)oxy]-3-methyl-aniline

Cat. No. B8429914
M. Wt: 310.3 g/mol
InChI Key: UOZCXYMRQHMNRC-UHFFFAOYSA-N
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Description

4-[(6,7-Dimethoxy-4-quinolyl)oxy]-3-methyl-aniline is a useful research compound. Its molecular formula is C18H18N2O3 and its molecular weight is 310.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-3-methyl-aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-3-methyl-aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-[(6,7-Dimethoxy-4-quinolyl)oxy]-3-methyl-aniline

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

4-(6,7-dimethoxyquinolin-4-yl)oxy-3-methylaniline

InChI

InChI=1S/C18H18N2O3/c1-11-8-12(19)4-5-15(11)23-16-6-7-20-14-10-18(22-3)17(21-2)9-13(14)16/h4-10H,19H2,1-3H3

InChI Key

UOZCXYMRQHMNRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2=C3C=C(C(=CC3=NC=C2)OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Chloro-6,7-dimethoxyquinazoline (5.00 g) and 4-nitro-2-methylphenol (6.85 g) were suspended in monochlorobenzene (25 ml) to prepare a suspension which was then heated under reflux overnight. The solvent was removed by distillation under the reduced pressure. The residue was washed with ethyl acetate, was filtered, and was dried. Next, the resultant crystal was suspended in an aqueous sodium hydroxide solution to prepare a suspension. The suspension was then filtered, followed by drying to give 6.89 g of 4-(2-methyl-4-nitrophenoxy)-6,7-dimethoxyquinoline. 4-(2-Methyl-4-nitrophenoxy)-6,7-dimethoxyquinoline (1.36 g) was dissolved in ethyl acetate/N,N-dimethylformamide/triethylamine (25 ml/25 ml/5 ml). Palladium hydroxide (0.4 g) was added to the solution, and the mixture was stirred in a hydrogen atmosphere at room temperature overnight. After filtration through Celite, the solvent was removed by distillation under the reduced pressure. A saturated aqueous sodium hydrogencarbonate solution was added to the residue, and the mixture was extracted with chloroform. The organic layer was dried over anhydrous sodium sulfate. The solvent was removed by distillation under the reduced pressure to give the title compound (1.31 g, yield 91%).
Name
4-(2-Methyl-4-nitrophenoxy)-6,7-dimethoxyquinoline
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
ethyl acetate N,N-dimethylformamide triethylamine
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
catalyst
Reaction Step Three
Yield
91%

Synthesis routes and methods II

Procedure details

M1 was prepared from 6,7-dimethoxyquinolin-4-ol and 1-fluoro-2-methyl-4-nitrobenzene following the general procedure reported in Preparative Example 1 Step 1-2. 1H NMR (400 MHz, d5-DMSO, 300K) δ 1.93 (s, 3H), 3.92 (s, 6H), 5.06 (br s, 2H), 6.24 (d, J=5.2 Hz, 1H), 6.48 (dd, J=8.4 Hz, J=2.5 Hz, 1H), 6.53 (d, J=2.5 Hz, 1H), 6.83 (d, J=8.4 Hz, 1H), 7.35 (s, 1H), 7.53 (s, 1H), 8.40 (d, J=5.2 Hz, 1H). MS (ES) C19H19N2O3 requires: 310. Found: 311 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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